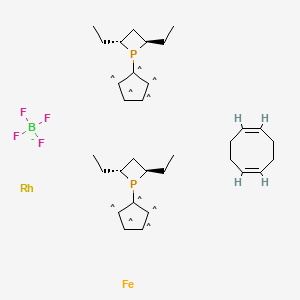

(+)-1,1'-bis(2R,4R)-2,4-diethylphosphotano)ferrocene (1,5-cyclooctadien)rhodium (I) tetrafluoroborate

Description

The compound (+)-1,1'-bis((2R,4R)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral rhodium(I) complex featuring a ferrocene backbone with bis-phosphine ligands. Its molecular formula is C₃₂H₄₈BF₄FeP₂Rh, with a molecular weight of 740.23 g/mol . The stereochemistry of the phosphine ligands (2R,4R) and the ferrocene scaffold confers enantioselective properties, making it valuable in asymmetric catalysis, particularly in hydrogenation reactions . The compound is air-sensitive and requires handling under inert gases (e.g., argon or nitrogen) to prevent decomposition .

Properties

InChI |

InChI=1S/2C12H18P.C8H12.BF4.Fe.Rh/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,10-11H,3-4,9H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;/t2*10-,11-;;;;/m11..../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTZXJHMPVXWMD-OMVRSXMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC[C@H]1P([C@@H](C1)CC)[C]2[CH][CH][CH][CH]2.CC[C@H]1P([C@@H](C1)CC)[C]2[CH][CH][CH][CH]2.C1/C=C\CC/C=C\C1.[Fe].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48BF4FeP2Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704842 | |

| Record name | PUBCHEM_53485859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268220-96-8 | |

| Record name | PUBCHEM_53485859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (+)-1,1'-bis(2R,4R)-2,4-diethylphosphotano)ferrocene (1,5-cyclooctadien)rhodium (I) tetrafluoroborate represents a significant advancement in the field of bioorganometallic chemistry, particularly concerning its biological activities. This article synthesizes current research findings on its biological activity, focusing on anticancer properties, mechanisms of action, and comparative studies with other ferrocene derivatives.

Overview of Ferrocene Derivatives

Ferrocene and its derivatives have garnered attention due to their unique structural characteristics and biological properties. The incorporation of ferrocene into medicinal compounds has been linked to enhanced pharmacological profiles, including anticancer, antibacterial, and antimalarial activities. The redox properties and stability of ferrocene contribute to its effectiveness as a drug scaffold.

The biological activity of ferrocene derivatives like the rhodium complex under discussion is often attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Many ferrocene-based compounds induce oxidative stress in cancer cells by generating ROS. This process is crucial for triggering cell death pathways and overcoming drug resistance associated with traditional platinum-based therapies .

- DNA Interaction : Similar to other metal-based drugs, rhodium-ferrocene complexes can interact with DNA, leading to structural modifications that promote apoptosis or non-apoptotic cell death .

- Targeting Multiple Cell Organelles : Evidence suggests that these compounds can target various cellular structures, including the nucleus and mitochondria, enhancing their cytotoxic effects .

Anticancer Activity

Recent studies have demonstrated the potent anticancer properties of the rhodium-ferrocene complex. For instance:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Its IC50 values are comparable to or lower than those of established chemotherapeutics like cisplatin .

- Mechanistic Insights : Research indicates that the compound induces non-apoptotic cell death mechanisms, circumventing resistance typically seen in cancer cells treated with conventional drugs. This multi-modal action enhances its therapeutic potential .

Comparative Studies

To understand the efficacy of (+)-1,1'-bis(2R,4R)-2,4-diethylphosphotano)ferrocene (1,5-cyclooctadien)rhodium (I) tetrafluoroborate in relation to other ferrocene derivatives, a comparative analysis was conducted:

Case Studies

Several case studies highlight the efficacy of ferrocene-based compounds in clinical settings:

- Study on Ovarian Cancer : A study involving A2780 ovarian cancer cells revealed that the rhodium-ferrocene complex had superior accumulation in mitochondria compared to traditional drugs like carboplatin. This suggests a potential for improved therapeutic outcomes in resistant cancer types .

- Animal Models : In vivo studies using xenograft models demonstrated that the rhodium complex exhibited better tolerability and safety profiles compared to conventional platinum drugs while maintaining high anticancer efficacy .

Chemical Reactions Analysis

Coordination Chemistry and Ligand Dynamics

The compound’s rhodium(I) center is coordinated to a labile 1,5-cyclooctadiene (COD) ligand and two chiral (2R,4R)-diethylphosphotano-ferrocenyl ligands. The COD ligand serves as a stabilizing placeholder, readily dissociating under reaction conditions to generate a coordinatively unsaturated Rh(I) species. This vacant site allows substrate binding, initiating catalytic cycles .

Table 1: Ligand Effects on Rhodium Reactivity

| Ligand Type | Electronic Effect | Steric Bulk | Catalytic Activity Impact |

|---|---|---|---|

| (2R,4R)-Diethylphosphotano | Moderate donating | Moderate | Balances reactivity and selectivity |

| Di-i-propylphosphino | Strong donating | High | Enhanced enantioselectivity |

| COD (transient) | Weak donating | Low | Labile, enables substrate binding |

Hydrogenation Reactions

The complex demonstrates high activity in asymmetric hydrogenation of prochiral alkenes. The chiral phosphine ligands induce enantioselectivity by creating a sterically defined environment around the rhodium center. Key findings include:

-

Substrate Scope : Effective for α,β-unsaturated esters and ketones.

-

Enantiomeric Excess (ee) : Typically >90% for cyclic enones under mild conditions (25°C, 1–5 bar H₂) .

-

Mechanism :

(L = phosphotano-ferrocenyl ligand)

Hydroformylation

The compound catalyzes hydroformylation of alkenes to aldehydes, though its performance is ligand-dependent. Comparative studies with analogous complexes reveal:

-

Regioselectivity : Preferential formation of linear aldehydes (up to 85:15 linear:branched ratio).

-

Reaction Conditions : Operates at 60–80°C under syngas (CO/H₂ = 1:1) .

Cross-Coupling Reactions

While less common, the rhodium center can facilitate C–C bond formation in the presence of aryl halides and organometallic reagents. Key limitations include:

-

Scope : Restricted to electron-deficient aryl halides.

-

Efficiency : Lower turnover numbers compared to palladium catalysts .

Catalytic Cycle and Stability

The tetrafluoroborate counterion enhances solubility in polar aprotic solvents (e.g., dichloromethane, THF) but does not participate directly in catalysis. The complex exhibits:

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

-

Air Sensitivity : Requires handling under inert atmosphere due to Rh(I) oxidation .

Table 2: Performance in Asymmetric Hydrogenation

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.